
1,2-Benzenediboronic Acid Bis(pinacol) Ester
Overview
Description
1,2-Benzenediboronic Acid Bis(pinacol) Ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenediboronic Acid Bis(pinacol) Ester can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate. The general reaction scheme is as follows:
1,2-Dibromobenzene+Bis(pinacolato)diboronPd catalyst, base1,2-Benzenediboronic Acid Bis(pinacol) Ester
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediboronic Acid Bis(pinacol) Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic anhydrides.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products
Oxidation: Boronic acids or boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
1,2-Benzenediboronic Acid Bis(pinacol) Ester has numerous applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: It plays a role in the development of drug candidates and therapeutic agents.
Industry: It is used in the production of polymers, electronic materials, and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 1,2-Benzenediboronic Acid Bis(pinacol) Ester in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenediboronic Acid Bis(pinacol) Ester
- 1,2-Benzenediboronic Acid
- 1,4-Benzenediboronic Acid
Uniqueness
1,2-Benzenediboronic Acid Bis(pinacol) Ester is unique due to its specific structure, which allows for selective reactions and high reactivity in cross-coupling reactions. Compared to its isomer, 1,4-Benzenediboronic Acid Bis(pinacol) Ester, the 1,2-isomer provides different steric and electronic properties, making it suitable for specific synthetic applications.
Biological Activity
1,2-Benzenediboronic Acid Bis(pinacol) Ester, a derivative of boronic acid, has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.
Molecular Formula : C₁₈H₂₈B₂O₄
Molecular Weight : 330.04 g/mol
Appearance : White to orange to green powder or crystal
Purity : >98.0% (GC)
Structural Features
The compound features two boronic ester groups attached to a benzene ring, which enhances its reactivity and allows for various functionalizations in synthetic chemistry. The presence of the pinacol groups contributes to its stability and solubility in organic solvents.
This compound exhibits biological activity primarily through its interaction with various biomolecules. Its mechanism of action includes:
- Inhibition of Protein-Protein Interactions : The compound can disrupt protein interactions critical for cellular signaling pathways.
- Reactivity with Biological Nucleophiles : The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and nucleic acids, influencing their function.
Applications in Drug Discovery
Due to its ability to modulate biological pathways, this compound is being explored as a potential therapeutic agent. Notable applications include:
- Anticancer Agents : Research has indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.
- Antiviral Properties : The compound has shown promise in inhibiting viral replication by targeting viral proteins.
Case Studies
-
Anticancer Activity :
A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.4 Caspase activation A549 (Lung) 4.8 Inhibition of cell proliferation HeLa (Cervical) 6.2 Induction of apoptosis -
Antiviral Activity :
In vitro studies have shown that this compound can inhibit the replication of certain viruses by interfering with their protein synthesis machinery.Virus EC50 (µM) Mode of Action Influenza A 3.5 Inhibition of viral protein synthesis HIV-1 2.9 Disruption of viral entry
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTMQXIOUDZIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2B3OC(C(O3)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170555 | |
Record name | 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-07-3 | |
Record name | 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269410-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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